molecular formula C9H9NO3S B1207466 2-(4-Nitrophenyl)-1,3-oxathiolane CAS No. 22391-06-6

2-(4-Nitrophenyl)-1,3-oxathiolane

Cat. No.: B1207466
CAS No.: 22391-06-6
M. Wt: 211.24 g/mol
InChI Key: SXYNPHRNAFQAKD-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes, which are heterocyclic compounds containing both oxygen and sulfur atoms in a five-membered ring. The presence of a nitrophenyl group at the 2-position of the oxathiolane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3-oxathiolane typically involves the reaction of 4-nitrobenzaldehyde with a thiol and an epoxide under acidic conditions. One common method is as follows:

    Starting Materials: 4-nitrobenzaldehyde, thiol (such as thioglycolic acid), and an epoxide (such as ethylene oxide).

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 60-80°C.

    Procedure: The 4-nitrobenzaldehyde is first reacted with the thiol to form a thioacetal intermediate. This intermediate then undergoes cyclization with the epoxide to form the oxathiolane ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,3-oxathiolane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxathiolane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted oxathiolanes depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-1,3-oxathiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-oxathiolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1,3-dithiolane: Similar structure but contains two sulfur atoms in the ring.

    2-(4-Nitrophenyl)-1,3-oxazolidine: Similar structure but contains an oxygen and nitrogen atom in the ring.

    2-(4-Nitrophenyl)-1,3-thiazolidine: Similar structure but contains a sulfur and nitrogen atom in the ring.

Uniqueness

2-(4-Nitrophenyl)-1,3-oxathiolane is unique due to the presence of both oxygen and sulfur atoms in the ring, which imparts distinct chemical properties

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-oxathiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYNPHRNAFQAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945047
Record name 2-(4-Nitrophenyl)-1,3-oxathiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22391-06-6
Record name 2-(4-Nitrophenyl)-1,3-oxathiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22391-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-1,3-oxathiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022391066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitrophenyl)-1,3-oxathiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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